Ethyl linolenate-d5

Description

Properties

IUPAC Name |

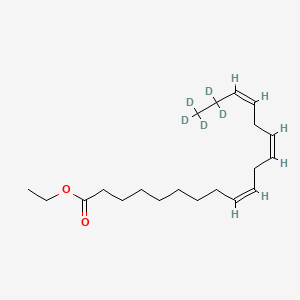

ethyl (9Z,12Z,15Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12,15-trienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3/b6-5-,9-8-,12-11-/i1D3,3D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYFMIOPGOFNPK-OKJRVMKZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl Linolenate-d5: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, application, and biological significance of Ethyl Linolenate-d5.

Introduction

This compound is the deuterated form of ethyl linolenate, an ethyl ester of the omega-3 fatty acid, α-linolenic acid. Its primary application in research is as an internal standard for the accurate quantification of its non-deuterated counterpart, ethyl linolenate, in various biological matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The stable isotope labeling of this compound allows it to be distinguished from the endogenous analyte, ensuring precise and reliable measurements critical in fields like metabolomics, drug development, and toxicology.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a representative synthesis protocol, a detailed methodology for its use as an internal standard, and an exploration of the biological signaling pathways influenced by its non-deuterated analog, ethyl linolenate.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound with physical properties very similar to ethyl linolenate. The key distinction is the presence of five deuterium (B1214612) atoms, which increases its molecular weight.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₉D₅O₂ | |

| Molecular Weight | 311.5 g/mol | [1] |

| CAS Number | 203633-16-3 | [1] |

| Synonyms | α-Linolenic Acid ethyl ester-d5, ALAEE-d5, Ethyl α-Linolenate-d5 | [1][2] |

| Physical Form | Solution in ethanol (B145695) | |

| Storage Temperature | -20°C | [1][2] |

| Purity | ≥99% deuterated forms (d1-d5) |

Synthesis of this compound

While specific, detailed proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a general and representative method for the synthesis of deuterated fatty acid esters can be described. This process typically involves the esterification of deuterated α-linolenic acid with ethanol. The deuteration of α-linolenic acid itself can be achieved through methods like H/D exchange reactions under high temperature and pressure using a metal catalyst.

Representative Experimental Protocol: Synthesis of Deuterated α-Linolenic Acid

This protocol is a generalized representation of H/D exchange for fatty acid deuteration.

Materials:

-

α-Linolenic acid

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Platinum on carbon catalyst (Pt/C, 10%)

-

High-pressure reactor

-

Inert gas (Argon or Nitrogen)

-

Anhydrous ethanol

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663)

-

Organic solvents (e.g., hexane, diethyl ether)

-

Rotary evaporator

-

Chromatography column (silica gel)

Procedure:

-

Deuteration of α-Linolenic Acid:

-

In a high-pressure reactor, combine α-linolenic acid, D₂O, and a catalytic amount of Pt/C.

-

Purge the reactor with an inert gas to remove any air.

-

Pressurize the reactor with deuterium gas (D₂).

-

Heat the reactor to a high temperature (e.g., 200-250°C) for several hours to facilitate the H/D exchange at the allylic and other exchangeable positions.

-

Cool the reactor, release the pressure, and filter the mixture to remove the catalyst.

-

Extract the deuterated α-linolenic acid with an organic solvent.

-

Wash the organic layer with water to remove any remaining D₂O.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent using a rotary evaporator.

-

Purify the deuterated α-linolenic acid using silica (B1680970) gel chromatography.

-

-

Esterification to this compound:

-

Dissolve the purified deuterated α-linolenic acid in a large excess of anhydrous ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours to drive the esterification reaction to completion.

-

Cool the reaction mixture and neutralize the acid catalyst with a saturated sodium bicarbonate solution.

-

Extract the this compound with an organic solvent like hexane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield the crude this compound.

-

Purify the final product by silica gel chromatography to obtain high-purity this compound.

-

Quantification of Ethyl Linolenate using this compound as an Internal Standard

This compound is the ideal internal standard for the quantification of ethyl linolenate in biological samples due to its similar chemical and physical properties, which result in nearly identical extraction recovery and chromatographic behavior. The mass difference allows for its distinct detection by a mass spectrometer.

Experimental Protocol: Quantification by LC-MS/MS

This protocol outlines a general workflow for the quantification of ethyl linolenate in a biological matrix (e.g., plasma, tissue homogenate).

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound internal standard solution of a known concentration

-

Ethyl linolenate analytical standard for calibration curve

-

Organic solvents for extraction (e.g., hexane, isopropanol, ethyl acetate)

-

LC-MS/MS system with an appropriate column (e.g., C18)

-

Mobile phases (e.g., acetonitrile, water, with additives like formic acid or ammonium (B1175870) formate)

Procedure:

-

Sample Preparation and Extraction:

-

Thaw the biological sample on ice.

-

To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.

-

Perform a liquid-liquid extraction by adding a mixture of organic solvents (e.g., hexane:isopropanol).

-

Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the organic layer containing the lipids to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the non-deuterated ethyl linolenate analytical standard.

-

Add the same amount of this compound internal standard to each calibration standard as was added to the unknown samples.

-

Process these calibration standards in the same manner as the unknown samples.

-

-

LC-MS/MS Analysis:

-

Set up the LC-MS/MS system with an appropriate chromatographic method to separate ethyl linolenate from other sample components.

-

Develop a Multiple Reaction Monitoring (MRM) method to detect the precursor-to-product ion transitions for both ethyl linolenate and this compound.

-

Example Transitions: The exact m/z values will depend on the adduct ion formed (e.g., [M+H]⁺, [M+Na]⁺). For example, for the protonated molecule of ethyl linolenate (C₂₀H₃₄O₂), the precursor ion would be m/z 307.3. For this compound (C₂₀H₂₉D₅O₂), the precursor ion would be m/z 312.3. Product ions would be determined by fragmentation experiments.

-

-

Inject the prepared samples and calibration standards into the LC-MS/MS system.

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of both the analyte (ethyl linolenate) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of ethyl linolenate in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Biological Significance and Signaling Pathways of Ethyl Linolenate

While this compound is primarily a research tool, its non-deuterated counterpart, ethyl linolenate, has been shown to possess biological activity and influence cellular signaling pathways. Understanding these pathways is crucial for researchers studying the effects of fatty acid esters.

MAPK and Cyclin Signaling in Hepatic Stellate Cells

Research by Li et al. (2003) demonstrated that ethyl linolenate, an ethanol metabolite, can stimulate mitogen-activated protein kinase (MAPK) and cyclin signaling in hepatic stellate cells.[3][4] This suggests a potential role in liver physiology and pathology, particularly in conditions associated with alcohol consumption. The study found that ethyl linolenate increases the levels of cyclin E and the activity of Cdk2/cyclin E, as well as the activity of ERK and JNK, which are key components of the MAPK signaling cascade.[3][4]

Inhibition of Melanogenesis

Studies have also indicated that ethyl linoleate (B1235992) (a closely related fatty acid ester) can inhibit melanogenesis. It has been shown to decrease melanin (B1238610) production and tyrosinase activity by reducing the expression of tyrosinase and tyrosinase-related protein 1 (TRP1). This effect is mediated through the suppression of Microphthalmia-associated transcription factor (MITF) expression via the Akt/GSK3β/β-catenin signaling pathway.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of ethyl linolenate. Its use as an internal standard in mass spectrometry-based methods overcomes the challenges of sample loss during preparation and variations in instrument response. Furthermore, understanding the biological roles of its non-deuterated form provides a broader context for its application in metabolic and physiological studies. This guide serves as a foundational resource for the effective utilization of this compound in a research setting.

References

Ethyl Linolenate-d5: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, application, and biological significance of Ethyl Linolenate-d5.

Introduction

This compound is the deuterated form of ethyl linolenate, an ethyl ester of the omega-3 fatty acid, α-linolenic acid. Its primary application in research is as an internal standard for the accurate quantification of its non-deuterated counterpart, ethyl linolenate, in various biological matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The stable isotope labeling of this compound allows it to be distinguished from the endogenous analyte, ensuring precise and reliable measurements critical in fields like metabolomics, drug development, and toxicology.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a representative synthesis protocol, a detailed methodology for its use as an internal standard, and an exploration of the biological signaling pathways influenced by its non-deuterated analog, ethyl linolenate.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound with physical properties very similar to ethyl linolenate. The key distinction is the presence of five deuterium atoms, which increases its molecular weight.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₉D₅O₂ | |

| Molecular Weight | 311.5 g/mol | [1] |

| CAS Number | 203633-16-3 | [1] |

| Synonyms | α-Linolenic Acid ethyl ester-d5, ALAEE-d5, Ethyl α-Linolenate-d5 | [1][2] |

| Physical Form | Solution in ethanol | |

| Storage Temperature | -20°C | [1][2] |

| Purity | ≥99% deuterated forms (d1-d5) |

Synthesis of this compound

While specific, detailed proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a general and representative method for the synthesis of deuterated fatty acid esters can be described. This process typically involves the esterification of deuterated α-linolenic acid with ethanol. The deuteration of α-linolenic acid itself can be achieved through methods like H/D exchange reactions under high temperature and pressure using a metal catalyst.

Representative Experimental Protocol: Synthesis of Deuterated α-Linolenic Acid

This protocol is a generalized representation of H/D exchange for fatty acid deuteration.

Materials:

-

α-Linolenic acid

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Platinum on carbon catalyst (Pt/C, 10%)

-

High-pressure reactor

-

Inert gas (Argon or Nitrogen)

-

Anhydrous ethanol

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvents (e.g., hexane, diethyl ether)

-

Rotary evaporator

-

Chromatography column (silica gel)

Procedure:

-

Deuteration of α-Linolenic Acid:

-

In a high-pressure reactor, combine α-linolenic acid, D₂O, and a catalytic amount of Pt/C.

-

Purge the reactor with an inert gas to remove any air.

-

Pressurize the reactor with deuterium gas (D₂).

-

Heat the reactor to a high temperature (e.g., 200-250°C) for several hours to facilitate the H/D exchange at the allylic and other exchangeable positions.

-

Cool the reactor, release the pressure, and filter the mixture to remove the catalyst.

-

Extract the deuterated α-linolenic acid with an organic solvent.

-

Wash the organic layer with water to remove any remaining D₂O.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent using a rotary evaporator.

-

Purify the deuterated α-linolenic acid using silica gel chromatography.

-

-

Esterification to this compound:

-

Dissolve the purified deuterated α-linolenic acid in a large excess of anhydrous ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours to drive the esterification reaction to completion.

-

Cool the reaction mixture and neutralize the acid catalyst with a saturated sodium bicarbonate solution.

-

Extract the this compound with an organic solvent like hexane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield the crude this compound.

-

Purify the final product by silica gel chromatography to obtain high-purity this compound.

-

Quantification of Ethyl Linolenate using this compound as an Internal Standard

This compound is the ideal internal standard for the quantification of ethyl linolenate in biological samples due to its similar chemical and physical properties, which result in nearly identical extraction recovery and chromatographic behavior. The mass difference allows for its distinct detection by a mass spectrometer.

Experimental Protocol: Quantification by LC-MS/MS

This protocol outlines a general workflow for the quantification of ethyl linolenate in a biological matrix (e.g., plasma, tissue homogenate).

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound internal standard solution of a known concentration

-

Ethyl linolenate analytical standard for calibration curve

-

Organic solvents for extraction (e.g., hexane, isopropanol, ethyl acetate)

-

LC-MS/MS system with an appropriate column (e.g., C18)

-

Mobile phases (e.g., acetonitrile, water, with additives like formic acid or ammonium formate)

Procedure:

-

Sample Preparation and Extraction:

-

Thaw the biological sample on ice.

-

To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.

-

Perform a liquid-liquid extraction by adding a mixture of organic solvents (e.g., hexane:isopropanol).

-

Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the organic layer containing the lipids to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the non-deuterated ethyl linolenate analytical standard.

-

Add the same amount of this compound internal standard to each calibration standard as was added to the unknown samples.

-

Process these calibration standards in the same manner as the unknown samples.

-

-

LC-MS/MS Analysis:

-

Set up the LC-MS/MS system with an appropriate chromatographic method to separate ethyl linolenate from other sample components.

-

Develop a Multiple Reaction Monitoring (MRM) method to detect the precursor-to-product ion transitions for both ethyl linolenate and this compound.

-

Example Transitions: The exact m/z values will depend on the adduct ion formed (e.g., [M+H]⁺, [M+Na]⁺). For example, for the protonated molecule of ethyl linolenate (C₂₀H₃₄O₂), the precursor ion would be m/z 307.3. For this compound (C₂₀H₂₉D₅O₂), the precursor ion would be m/z 312.3. Product ions would be determined by fragmentation experiments.

-

-

Inject the prepared samples and calibration standards into the LC-MS/MS system.

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of both the analyte (ethyl linolenate) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of ethyl linolenate in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Biological Significance and Signaling Pathways of Ethyl Linolenate

While this compound is primarily a research tool, its non-deuterated counterpart, ethyl linolenate, has been shown to possess biological activity and influence cellular signaling pathways. Understanding these pathways is crucial for researchers studying the effects of fatty acid esters.

MAPK and Cyclin Signaling in Hepatic Stellate Cells

Research by Li et al. (2003) demonstrated that ethyl linolenate, an ethanol metabolite, can stimulate mitogen-activated protein kinase (MAPK) and cyclin signaling in hepatic stellate cells.[3][4] This suggests a potential role in liver physiology and pathology, particularly in conditions associated with alcohol consumption. The study found that ethyl linolenate increases the levels of cyclin E and the activity of Cdk2/cyclin E, as well as the activity of ERK and JNK, which are key components of the MAPK signaling cascade.[3][4]

Inhibition of Melanogenesis

Studies have also indicated that ethyl linoleate (a closely related fatty acid ester) can inhibit melanogenesis. It has been shown to decrease melanin production and tyrosinase activity by reducing the expression of tyrosinase and tyrosinase-related protein 1 (TRP1). This effect is mediated through the suppression of Microphthalmia-associated transcription factor (MITF) expression via the Akt/GSK3β/β-catenin signaling pathway.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of ethyl linolenate. Its use as an internal standard in mass spectrometry-based methods overcomes the challenges of sample loss during preparation and variations in instrument response. Furthermore, understanding the biological roles of its non-deuterated form provides a broader context for its application in metabolic and physiological studies. This guide serves as a foundational resource for the effective utilization of this compound in a research setting.

References

An In-Depth Technical Guide to the Chemical Properties and Applications of Deuterated Ethyl Linolenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of deuterated ethyl linolenate, with a particular focus on its relevance in research and drug development. This document distinguishes between the different deuterated isomers of ethyl linolenate and presents detailed information for both scientific researchers and professionals in the pharmaceutical industry.

Introduction to Deuterated Ethyl Linolenate

Deuterium-labeled compounds are valuable tools in a variety of scientific disciplines, including metabolism studies, mechanistic investigations, and as internal standards for quantitative analysis. In the context of fatty acid research, deuterated ethyl linolenate serves as a crucial analytical reagent and a potential therapeutic agent. It is important to distinguish between the two primary deuterated forms derived from C18 polyunsaturated fatty acids:

-

Ethyl linoleate-d5 : Derived from linoleic acid (an omega-6 fatty acid with two double bonds).

-

α-Linolenic acid ethyl ester-d5 : Derived from α-linolenic acid (an omega-3 fatty acid with three double bonds).

This guide will cover both, with a primary focus on the more commonly referenced "Ethyl linolenate-d5."

Chemical and Physical Properties

The fundamental chemical and physical properties of deuterated ethyl linolenates are summarized below. For comparative purposes, data for the non-deuterated parent compounds are also included.

Ethyl Linoleate-d5

Table 1: Chemical Properties of Ethyl Linoleate-d5 and Ethyl Linoleate (B1235992)

| Property | Ethyl Linoleate-d5 | Ethyl Linoleate (Non-deuterated) |

| Synonyms | Linoleic Acid Ethyl Ester-d5, (9Z,12Z)-9,12-Octadecadienoic Acid Ethyl Ester-d5 | Linoleic acid ethyl ester, Mandenol |

| CAS Number | 1331665-14-5[1][2] | 544-35-4 |

| Molecular Formula | C₂₀H₃₁D₅O₂[1] | C₂₀H₃₆O₂ |

| Molecular Weight | 313.53 g/mol [1] | 308.50 g/mol |

| Appearance | Colorless Oil[3] | Liquid[4] |

| Storage Conditions | -20°C[5] | -20°C[4] |

α-Linolenic Acid Ethyl Ester-d5

Table 2: Chemical Properties of α-Linolenic Acid Ethyl Ester-d5 and α-Linolenic Acid Ethyl Ester

| Property | α-Linolenic Acid Ethyl Ester-d5 | α-Linolenic Acid Ethyl Ester (Non-deuterated) |

| Synonyms | ALAEE-d5, Ethyl α-Linolenate-d5 | ALAEE, Ethyl α-Linolenate |

| CAS Number | 203633-16-3[6] | 1191-41-9 |

| Molecular Formula | C₂₀H₂₉D₅O₂[6] | C₂₀H₃₄O₂ |

| Molecular Weight | 311.5 g/mol | 306.5 g/mol |

| Appearance | Solution in ethanol (B145695) | Clear colorless liquid |

| Storage Conditions | -20°C[7] | - |

| Solubility | Soluble in Ethanol | - |

Synthesis and Spectroscopic Analysis

General Synthesis Approach

A plausible synthetic route would involve:

-

Deuteration of the Parent Fatty Acid : Linoleic acid can be deuterated at specific positions, often at the bis-allylic position (C-11), which is susceptible to hydrogen abstraction. This can be achieved through methods like H/D exchange reactions catalyzed by a suitable catalyst.

-

Esterification : The deuterated linoleic acid is then esterified with ethanol. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of an acid catalyst, such as sulfuric acid[8].

Spectroscopic Data (Reference Data for Non-Deuterated Forms)

While specific spectra for the deuterated compounds are not widely published, the spectra of the non-deuterated parent compounds provide a valuable reference. The primary difference in the mass spectrum would be the increase in the molecular ion peak corresponding to the number of deuterium (B1214612) atoms. In NMR spectra, the signals for the deuterated positions would be absent in ¹H NMR and show a characteristic triplet in ¹³C NMR due to C-D coupling.

Table 3: Spectroscopic Data for Ethyl Linoleate and α-Linolenic Acid Ethyl Ester

| Spectroscopic Data | Ethyl Linoleate (Non-deuterated) | α-Linolenic Acid Ethyl Ester (Non-deuterated) |

| ¹H NMR | Spectra available, showing characteristic peaks for olefinic protons, methylene (B1212753) groups, and the ethyl ester group.[9] | Spectra available, with additional signals corresponding to the third double bond.[10] |

| ¹³C NMR | Spectra available. | Spectra available. |

| Mass Spectrometry (GC-MS) | Electron ionization mass spectra are well-documented, showing characteristic fragmentation patterns. | Mass spectra are available for identification and quantification. |

| IR Spectroscopy | IR spectra show characteristic absorptions for C=O (ester), C=C (alkene), and C-H bonds. | Similar IR spectral features to ethyl linoleate with nuances related to the additional unsaturation. |

Applications in Research and Drug Development

Internal Standard for Quantitative Analysis

The primary application of deuterated ethyl linolenate is as an internal standard for the accurate quantification of its non-deuterated analogue in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

This protocol provides a general workflow for the quantification of ethyl linoleate in a biological matrix (e.g., plasma).

-

Sample Preparation :

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of Ethyl linoleate-d5 solution of known concentration.

-

Perform a liquid-liquid extraction to isolate the lipids. A common solvent system is a mixture of hexane (B92381) and isopropanol.

-

The organic layer containing the analyte and the internal standard is separated and evaporated to dryness under a stream of nitrogen.

-

-

Derivatization (for GC-MS) :

-

While ethyl esters can be analyzed directly, derivatization to a more volatile and thermally stable form can improve chromatographic performance. However, for ethyl esters, this step is often omitted.

-

-

GC-MS or LC-MS/MS Analysis :

-

Reconstitute the dried extract in a suitable solvent (e.g., hexane for GC-MS, or a mobile phase compatible solvent for LC-MS).

-

Inject an aliquot of the sample into the GC-MS or LC-MS/MS system.

-

For GC-MS, use a capillary column suitable for fatty acid ester separation (e.g., a polar column). For LC-MS, a C18 reversed-phase column is typically used.

-

The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for GC-MS or Multiple Reaction Monitoring (MRM) mode for LC-MS/MS. Specific ions for both the analyte and the deuterated internal standard are monitored.

-

-

Quantification :

-

A calibration curve is generated by analyzing a series of standards containing known concentrations of non-deuterated ethyl linoleate and a fixed concentration of Ethyl linoleate-d5.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

-

The concentration of ethyl linoleate in the unknown sample is then calculated from the measured peak area ratio using the calibration curve.

-

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Therapeutic Potential: Deulinoleate Ethyl (RT001)

A specifically deuterated form of ethyl linoleate, Deulinoleate ethyl (also known as RT001), is under investigation as a novel therapeutic agent for several neurodegenerative diseases. This di-deuterated compound has deuterium atoms at the bis-allylic C-11 position of the linoleic acid backbone.

The therapeutic effect of Deulinoleate ethyl is based on the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. The bis-allylic hydrogens on polyunsaturated fatty acids are particularly susceptible to abstraction by reactive oxygen species, initiating a chain reaction of lipid peroxidation that damages cell membranes. By replacing these vulnerable hydrogens with deuterium, the rate of this initial, rate-limiting step of lipid peroxidation is significantly slowed down. This protects cell membranes, particularly mitochondrial membranes, from oxidative damage.

Caption: Deulinoleate ethyl's mechanism via the kinetic isotope effect.

Deulinoleate ethyl (RT001) has been investigated in clinical trials for a range of neurodegenerative diseases where lipid peroxidation is implicated in the pathophysiology, including:

-

Friedreich's Ataxia

-

Infantile Neuroaxonal Dystrophy (INAD)

-

Progressive Supranuclear Palsy (PSP)

These trials have primarily focused on assessing the safety, tolerability, and preliminary efficacy of RT001.[1]

Biological Activities of Ethyl Linolenate (Non-deuterated)

Understanding the biological activities of the non-deuterated form provides a basis for the research applications of its deuterated counterpart.

Anti-Inflammatory Effects

Ethyl linoleate has been shown to possess anti-inflammatory properties. Studies have demonstrated that it can down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandin (B15479496) E2 in lipopolysaccharide (LPS)-activated macrophages. This anti-inflammatory effect is mediated, at least in part, through the induction of heme oxygenase-1 (HO-1) and the inhibition of the NF-κB signaling pathway.[2]

Effects on Melanogenesis

Ethyl linoleate has been found to inhibit melanogenesis (the production of melanin). It can reduce melanin (B1238610) content and intracellular tyrosinase activity in melanoma cells. This effect is not due to direct inhibition of the tyrosinase enzyme but rather through the downregulation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and melanin synthesis. This downregulation is achieved through the modulation of the Akt/GSK3β/β-catenin signaling pathway.

Caption: Ethyl linoleate's inhibition of the melanogenesis signaling pathway.

-

Cell Culture : B16F10 melanoma cells are cultured in appropriate media.

-

Treatment : Cells are treated with varying concentrations of ethyl linoleate for a specified period (e.g., 24-72 hours). A positive control for melanogenesis stimulation, such as α-melanocyte-stimulating hormone (α-MSH), is often used.

-

Melanin Content Assay : After treatment, cells are lysed, and the melanin content is measured spectrophotometrically at 405 nm.

-

Tyrosinase Activity Assay : Intracellular tyrosinase activity is measured by providing L-DOPA as a substrate and measuring the formation of dopachrome (B613829) spectrophotometrically at 475 nm.

-

Western Blot Analysis : To investigate the signaling pathway, protein extracts from treated cells are subjected to Western blotting to analyze the expression and phosphorylation status of key proteins like Akt, GSK3β, β-catenin, and MITF.

Conclusion

Deuterated ethyl linolenates are versatile molecules with significant applications in both basic research and clinical drug development. As internal standards, they are indispensable for the accurate quantification of their endogenous counterparts. The development of Deulinoleate ethyl (RT001) as a potential therapeutic for neurodegenerative diseases highlights the innovative use of deuterium substitution to enhance the pharmacokinetic and pharmacodynamic properties of bioactive lipids. Further research into the biological effects of both deuterated and non-deuterated ethyl linolenate is likely to uncover new therapeutic avenues and deepen our understanding of lipid biology.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. researchgate.net [researchgate.net]

- 3. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. shimadzu.com [shimadzu.com]

- 7. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sample Preparation - Fatty Acid Methyl Ester (FAME) | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Applications of Deuterated Ethyl Linolenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of deuterated ethyl linolenate, with a particular focus on its relevance in research and drug development. This document distinguishes between the different deuterated isomers of ethyl linolenate and presents detailed information for both scientific researchers and professionals in the pharmaceutical industry.

Introduction to Deuterated Ethyl Linolenate

Deuterium-labeled compounds are valuable tools in a variety of scientific disciplines, including metabolism studies, mechanistic investigations, and as internal standards for quantitative analysis. In the context of fatty acid research, deuterated ethyl linolenate serves as a crucial analytical reagent and a potential therapeutic agent. It is important to distinguish between the two primary deuterated forms derived from C18 polyunsaturated fatty acids:

-

Ethyl linoleate-d5 : Derived from linoleic acid (an omega-6 fatty acid with two double bonds).

-

α-Linolenic acid ethyl ester-d5 : Derived from α-linolenic acid (an omega-3 fatty acid with three double bonds).

This guide will cover both, with a primary focus on the more commonly referenced "Ethyl linolenate-d5."

Chemical and Physical Properties

The fundamental chemical and physical properties of deuterated ethyl linolenates are summarized below. For comparative purposes, data for the non-deuterated parent compounds are also included.

Ethyl Linoleate-d5

Table 1: Chemical Properties of Ethyl Linoleate-d5 and Ethyl Linoleate

| Property | Ethyl Linoleate-d5 | Ethyl Linoleate (Non-deuterated) |

| Synonyms | Linoleic Acid Ethyl Ester-d5, (9Z,12Z)-9,12-Octadecadienoic Acid Ethyl Ester-d5 | Linoleic acid ethyl ester, Mandenol |

| CAS Number | 1331665-14-5[1][2] | 544-35-4 |

| Molecular Formula | C₂₀H₃₁D₅O₂[1] | C₂₀H₃₆O₂ |

| Molecular Weight | 313.53 g/mol [1] | 308.50 g/mol |

| Appearance | Colorless Oil[3] | Liquid[4] |

| Storage Conditions | -20°C[5] | -20°C[4] |

α-Linolenic Acid Ethyl Ester-d5

Table 2: Chemical Properties of α-Linolenic Acid Ethyl Ester-d5 and α-Linolenic Acid Ethyl Ester

| Property | α-Linolenic Acid Ethyl Ester-d5 | α-Linolenic Acid Ethyl Ester (Non-deuterated) |

| Synonyms | ALAEE-d5, Ethyl α-Linolenate-d5 | ALAEE, Ethyl α-Linolenate |

| CAS Number | 203633-16-3[6] | 1191-41-9 |

| Molecular Formula | C₂₀H₂₉D₅O₂[6] | C₂₀H₃₄O₂ |

| Molecular Weight | 311.5 g/mol | 306.5 g/mol |

| Appearance | Solution in ethanol | Clear colorless liquid |

| Storage Conditions | -20°C[7] | - |

| Solubility | Soluble in Ethanol | - |

Synthesis and Spectroscopic Analysis

General Synthesis Approach

A plausible synthetic route would involve:

-

Deuteration of the Parent Fatty Acid : Linoleic acid can be deuterated at specific positions, often at the bis-allylic position (C-11), which is susceptible to hydrogen abstraction. This can be achieved through methods like H/D exchange reactions catalyzed by a suitable catalyst.

-

Esterification : The deuterated linoleic acid is then esterified with ethanol. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of an acid catalyst, such as sulfuric acid[8].

Spectroscopic Data (Reference Data for Non-Deuterated Forms)

While specific spectra for the deuterated compounds are not widely published, the spectra of the non-deuterated parent compounds provide a valuable reference. The primary difference in the mass spectrum would be the increase in the molecular ion peak corresponding to the number of deuterium atoms. In NMR spectra, the signals for the deuterated positions would be absent in ¹H NMR and show a characteristic triplet in ¹³C NMR due to C-D coupling.

Table 3: Spectroscopic Data for Ethyl Linoleate and α-Linolenic Acid Ethyl Ester

| Spectroscopic Data | Ethyl Linoleate (Non-deuterated) | α-Linolenic Acid Ethyl Ester (Non-deuterated) |

| ¹H NMR | Spectra available, showing characteristic peaks for olefinic protons, methylene groups, and the ethyl ester group.[9] | Spectra available, with additional signals corresponding to the third double bond.[10] |

| ¹³C NMR | Spectra available. | Spectra available. |

| Mass Spectrometry (GC-MS) | Electron ionization mass spectra are well-documented, showing characteristic fragmentation patterns. | Mass spectra are available for identification and quantification. |

| IR Spectroscopy | IR spectra show characteristic absorptions for C=O (ester), C=C (alkene), and C-H bonds. | Similar IR spectral features to ethyl linoleate with nuances related to the additional unsaturation. |

Applications in Research and Drug Development

Internal Standard for Quantitative Analysis

The primary application of deuterated ethyl linolenate is as an internal standard for the accurate quantification of its non-deuterated analogue in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

This protocol provides a general workflow for the quantification of ethyl linoleate in a biological matrix (e.g., plasma).

-

Sample Preparation :

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of Ethyl linoleate-d5 solution of known concentration.

-

Perform a liquid-liquid extraction to isolate the lipids. A common solvent system is a mixture of hexane and isopropanol.

-

The organic layer containing the analyte and the internal standard is separated and evaporated to dryness under a stream of nitrogen.

-

-

Derivatization (for GC-MS) :

-

While ethyl esters can be analyzed directly, derivatization to a more volatile and thermally stable form can improve chromatographic performance. However, for ethyl esters, this step is often omitted.

-

-

GC-MS or LC-MS/MS Analysis :

-

Reconstitute the dried extract in a suitable solvent (e.g., hexane for GC-MS, or a mobile phase compatible solvent for LC-MS).

-

Inject an aliquot of the sample into the GC-MS or LC-MS/MS system.

-

For GC-MS, use a capillary column suitable for fatty acid ester separation (e.g., a polar column). For LC-MS, a C18 reversed-phase column is typically used.

-

The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for GC-MS or Multiple Reaction Monitoring (MRM) mode for LC-MS/MS. Specific ions for both the analyte and the deuterated internal standard are monitored.

-

-

Quantification :

-

A calibration curve is generated by analyzing a series of standards containing known concentrations of non-deuterated ethyl linoleate and a fixed concentration of Ethyl linoleate-d5.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

-

The concentration of ethyl linoleate in the unknown sample is then calculated from the measured peak area ratio using the calibration curve.

-

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Therapeutic Potential: Deulinoleate Ethyl (RT001)

A specifically deuterated form of ethyl linoleate, Deulinoleate ethyl (also known as RT001), is under investigation as a novel therapeutic agent for several neurodegenerative diseases. This di-deuterated compound has deuterium atoms at the bis-allylic C-11 position of the linoleic acid backbone.

The therapeutic effect of Deulinoleate ethyl is based on the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. The bis-allylic hydrogens on polyunsaturated fatty acids are particularly susceptible to abstraction by reactive oxygen species, initiating a chain reaction of lipid peroxidation that damages cell membranes. By replacing these vulnerable hydrogens with deuterium, the rate of this initial, rate-limiting step of lipid peroxidation is significantly slowed down. This protects cell membranes, particularly mitochondrial membranes, from oxidative damage.

Caption: Deulinoleate ethyl's mechanism via the kinetic isotope effect.

Deulinoleate ethyl (RT001) has been investigated in clinical trials for a range of neurodegenerative diseases where lipid peroxidation is implicated in the pathophysiology, including:

-

Friedreich's Ataxia

-

Infantile Neuroaxonal Dystrophy (INAD)

-

Progressive Supranuclear Palsy (PSP)

These trials have primarily focused on assessing the safety, tolerability, and preliminary efficacy of RT001.[1]

Biological Activities of Ethyl Linolenate (Non-deuterated)

Understanding the biological activities of the non-deuterated form provides a basis for the research applications of its deuterated counterpart.

Anti-Inflammatory Effects

Ethyl linoleate has been shown to possess anti-inflammatory properties. Studies have demonstrated that it can down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandin E2 in lipopolysaccharide (LPS)-activated macrophages. This anti-inflammatory effect is mediated, at least in part, through the induction of heme oxygenase-1 (HO-1) and the inhibition of the NF-κB signaling pathway.[2]

Effects on Melanogenesis

Ethyl linoleate has been found to inhibit melanogenesis (the production of melanin). It can reduce melanin content and intracellular tyrosinase activity in melanoma cells. This effect is not due to direct inhibition of the tyrosinase enzyme but rather through the downregulation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and melanin synthesis. This downregulation is achieved through the modulation of the Akt/GSK3β/β-catenin signaling pathway.

Caption: Ethyl linoleate's inhibition of the melanogenesis signaling pathway.

-

Cell Culture : B16F10 melanoma cells are cultured in appropriate media.

-

Treatment : Cells are treated with varying concentrations of ethyl linoleate for a specified period (e.g., 24-72 hours). A positive control for melanogenesis stimulation, such as α-melanocyte-stimulating hormone (α-MSH), is often used.

-

Melanin Content Assay : After treatment, cells are lysed, and the melanin content is measured spectrophotometrically at 405 nm.

-

Tyrosinase Activity Assay : Intracellular tyrosinase activity is measured by providing L-DOPA as a substrate and measuring the formation of dopachrome spectrophotometrically at 475 nm.

-

Western Blot Analysis : To investigate the signaling pathway, protein extracts from treated cells are subjected to Western blotting to analyze the expression and phosphorylation status of key proteins like Akt, GSK3β, β-catenin, and MITF.

Conclusion

Deuterated ethyl linolenates are versatile molecules with significant applications in both basic research and clinical drug development. As internal standards, they are indispensable for the accurate quantification of their endogenous counterparts. The development of Deulinoleate ethyl (RT001) as a potential therapeutic for neurodegenerative diseases highlights the innovative use of deuterium substitution to enhance the pharmacokinetic and pharmacodynamic properties of bioactive lipids. Further research into the biological effects of both deuterated and non-deuterated ethyl linolenate is likely to uncover new therapeutic avenues and deepen our understanding of lipid biology.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. researchgate.net [researchgate.net]

- 3. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. shimadzu.com [shimadzu.com]

- 7. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sample Preparation - Fatty Acid Methyl Ester (FAME) | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Deuterated Ethyl Linolenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of deuterated ethyl linolenate, a crucial tool in metabolic research and drug development. The guide details experimental protocols, presents quantitative data for key synthetic steps, and visualizes the relevant metabolic pathway.

Introduction

Deuterated ethyl linolenate, an isotopically labeled form of the essential omega-3 fatty acid ethyl ester, serves as a valuable tracer for studying lipid metabolism, absorption, and the effects of dietary fats on various physiological and pathophysiological processes. Its resistance to enzymatic oxidation at deuterated positions also makes it a useful tool for investigating lipid peroxidation and related diseases. This guide outlines two primary strategies for its synthesis: a multi-step chemical synthesis and a direct catalytic deuteration followed by esterification.

Synthesis Methodologies

Two principal routes for the synthesis of deuterated ethyl linolenate are presented below.

Multi-Step Chemical Synthesis from Deuterated Precursors

This approach involves the construction of the deuterated linolenic acid backbone from smaller, isotopically labeled starting materials. A representative synthesis, adapted from the preparation of perdeuterated linoleic acid-d31, involves a sequence of coupling and reduction reactions.[1]

Experimental Protocol:

A detailed experimental protocol for a multi-step synthesis is beyond the scope of this guide due to its complexity. However, a general workflow is presented below. The synthesis of a perdeuterated C18 fatty acid like linolenic acid would typically involve:

-

Synthesis of Deuterated Building Blocks: Preparation of deuterated alkyl chains and functionalized fragments through reactions such as deuteration of terminal alkynes.

-

Coupling Reactions: Stepwise assembly of the carbon skeleton using cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) with the deuterated building blocks.

-

Selective Reductions: Stereoselective reduction of alkyne intermediates to form the required (Z)-double bonds.

-

Functional Group Manipulation: Conversion of the terminal functional group to a carboxylic acid.

-

Esterification: Conversion of the deuterated linolenic acid to its ethyl ester.

Direct Catalytic H/D Exchange and Subsequent Esterification

A more direct and potentially more efficient method involves the direct hydrogen-deuterium (H/D) exchange on the linolenic acid molecule, followed by esterification. This method has been shown to be effective for deuterating saturated fatty acids with high isotopic incorporation.[2]

Experimental Protocol:

-

Step 1: Catalytic Deuteration of α-Linolenic Acid

-

In a high-pressure reactor, combine α-linolenic acid, platinum on carbon (Pt/C) catalyst (e.g., 5 mol%), and deuterium (B1214612) oxide (D₂O) as the deuterium source.

-

Seal the reactor and heat to a specified temperature (e.g., 150-200°C) for a designated period (e.g., 24-72 hours) under stirring.

-

After cooling, the deuterated linolenic acid is extracted with an organic solvent (e.g., diethyl ether or hexane) and dried.

-

The solvent is removed under reduced pressure to yield the crude deuterated α-linolenic acid.

-

-

Step 2: Esterification to Deuterated Ethyl Linolenate

-

Dissolve the deuterated α-linolenic acid in an excess of anhydrous ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reflux the mixture for several hours (e.g., 4-8 hours) to drive the esterification reaction to completion.

-

After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the ethyl linolenate into an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Purify the deuterated ethyl linolenate by column chromatography or distillation to obtain the final product.

-

Quantitative Data

The following tables summarize the quantitative data for the synthesis of deuterated fatty acids and their esters, based on available literature.

Table 1: H/D Exchange Deuteration of Fatty Acids [2]

| Fatty Acid | Catalyst | Deuterium Source | Temperature (°C) | Time (h) | Isotopic Purity (%) |

| Lauric Acid | Pt/C | D₂O | 200 | 48 | >98 |

Table 2: Synthesis of Perdeuterated Linoleic Acid-d31 [1]

| Reaction Step | Reagents and Conditions | Yield (%) |

| Multi-step synthesis | Various | Not specified |

| Final Product | Perdeuterated Linoleic Acid-d31 | Not specified |

Table 3: Esterification of Fatty Acids

| Fatty Acid | Alcohol | Catalyst | Reaction Time (h) | Yield (%) |

| α-Linolenic Acid | Ethanol | H₂SO₄ | 4 | >95 |

Visualization of Synthesis and Metabolism

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of deuterated ethyl linolenate via the direct deuteration and esterification route.

Metabolic Pathway of α-Linolenic Acid

Once ingested, ethyl linolenate is hydrolyzed to α-linolenic acid, which then enters the omega-3 fatty acid metabolic pathway. This pathway involves a series of desaturation and elongation steps to produce longer-chain polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[3][4][5]

Conclusion

The synthesis of deuterated ethyl linolenate can be achieved through multiple strategies, with direct catalytic H/D exchange followed by esterification offering a potentially efficient route. The choice of method will depend on the desired level and position of deuteration, as well as the available resources. The use of deuterated ethyl linolenate in metabolic studies provides invaluable insights into the complex pathways of omega-3 fatty acid metabolism and their role in health and disease.

References

Synthesis of Deuterated Ethyl Linolenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of deuterated ethyl linolenate, a crucial tool in metabolic research and drug development. The guide details experimental protocols, presents quantitative data for key synthetic steps, and visualizes the relevant metabolic pathway.

Introduction

Deuterated ethyl linolenate, an isotopically labeled form of the essential omega-3 fatty acid ethyl ester, serves as a valuable tracer for studying lipid metabolism, absorption, and the effects of dietary fats on various physiological and pathophysiological processes. Its resistance to enzymatic oxidation at deuterated positions also makes it a useful tool for investigating lipid peroxidation and related diseases. This guide outlines two primary strategies for its synthesis: a multi-step chemical synthesis and a direct catalytic deuteration followed by esterification.

Synthesis Methodologies

Two principal routes for the synthesis of deuterated ethyl linolenate are presented below.

Multi-Step Chemical Synthesis from Deuterated Precursors

This approach involves the construction of the deuterated linolenic acid backbone from smaller, isotopically labeled starting materials. A representative synthesis, adapted from the preparation of perdeuterated linoleic acid-d31, involves a sequence of coupling and reduction reactions.[1]

Experimental Protocol:

A detailed experimental protocol for a multi-step synthesis is beyond the scope of this guide due to its complexity. However, a general workflow is presented below. The synthesis of a perdeuterated C18 fatty acid like linolenic acid would typically involve:

-

Synthesis of Deuterated Building Blocks: Preparation of deuterated alkyl chains and functionalized fragments through reactions such as deuteration of terminal alkynes.

-

Coupling Reactions: Stepwise assembly of the carbon skeleton using cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) with the deuterated building blocks.

-

Selective Reductions: Stereoselective reduction of alkyne intermediates to form the required (Z)-double bonds.

-

Functional Group Manipulation: Conversion of the terminal functional group to a carboxylic acid.

-

Esterification: Conversion of the deuterated linolenic acid to its ethyl ester.

Direct Catalytic H/D Exchange and Subsequent Esterification

A more direct and potentially more efficient method involves the direct hydrogen-deuterium (H/D) exchange on the linolenic acid molecule, followed by esterification. This method has been shown to be effective for deuterating saturated fatty acids with high isotopic incorporation.[2]

Experimental Protocol:

-

Step 1: Catalytic Deuteration of α-Linolenic Acid

-

In a high-pressure reactor, combine α-linolenic acid, platinum on carbon (Pt/C) catalyst (e.g., 5 mol%), and deuterium oxide (D₂O) as the deuterium source.

-

Seal the reactor and heat to a specified temperature (e.g., 150-200°C) for a designated period (e.g., 24-72 hours) under stirring.

-

After cooling, the deuterated linolenic acid is extracted with an organic solvent (e.g., diethyl ether or hexane) and dried.

-

The solvent is removed under reduced pressure to yield the crude deuterated α-linolenic acid.

-

-

Step 2: Esterification to Deuterated Ethyl Linolenate

-

Dissolve the deuterated α-linolenic acid in an excess of anhydrous ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reflux the mixture for several hours (e.g., 4-8 hours) to drive the esterification reaction to completion.

-

After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the ethyl linolenate into an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Purify the deuterated ethyl linolenate by column chromatography or distillation to obtain the final product.

-

Quantitative Data

The following tables summarize the quantitative data for the synthesis of deuterated fatty acids and their esters, based on available literature.

Table 1: H/D Exchange Deuteration of Fatty Acids [2]

| Fatty Acid | Catalyst | Deuterium Source | Temperature (°C) | Time (h) | Isotopic Purity (%) |

| Lauric Acid | Pt/C | D₂O | 200 | 48 | >98 |

Table 2: Synthesis of Perdeuterated Linoleic Acid-d31 [1]

| Reaction Step | Reagents and Conditions | Yield (%) |

| Multi-step synthesis | Various | Not specified |

| Final Product | Perdeuterated Linoleic Acid-d31 | Not specified |

Table 3: Esterification of Fatty Acids

| Fatty Acid | Alcohol | Catalyst | Reaction Time (h) | Yield (%) |

| α-Linolenic Acid | Ethanol | H₂SO₄ | 4 | >95 |

Visualization of Synthesis and Metabolism

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of deuterated ethyl linolenate via the direct deuteration and esterification route.

Metabolic Pathway of α-Linolenic Acid

Once ingested, ethyl linolenate is hydrolyzed to α-linolenic acid, which then enters the omega-3 fatty acid metabolic pathway. This pathway involves a series of desaturation and elongation steps to produce longer-chain polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[3][4][5]

Conclusion

The synthesis of deuterated ethyl linolenate can be achieved through multiple strategies, with direct catalytic H/D exchange followed by esterification offering a potentially efficient route. The choice of method will depend on the desired level and position of deuteration, as well as the available resources. The use of deuterated ethyl linolenate in metabolic studies provides invaluable insights into the complex pathways of omega-3 fatty acid metabolism and their role in health and disease.

References

An In-depth Technical Guide to the Physical Characteristics of Ethyl Linolenate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Ethyl linolenate-d5. Due to the limited availability of experimental data for the deuterated form, this guide also includes data for the non-deuterated analogue, Ethyl linolenate, for comparative purposes. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is the deuterated form of ethyl linolenate, an ethyl ester of the omega-3 fatty acid, α-linolenic acid. The incorporation of five deuterium (B1214612) atoms provides a stable isotopic label useful in mass spectrometry-based research, such as in pharmacokinetic studies and as an internal standard for quantitative analysis.[1][2]

Identity and Structure

The correct molecular formula for the commonly available this compound is C20H29D5O2, with a corresponding molecular weight of approximately 311.5 g/mol .[3][4][5] It is crucial to distinguish this from deuterated forms of ethyl linoleate, which have a different molecular structure and properties.

Quantitative Data Summary

Direct experimental data on the physical properties of this compound is not widely available in the literature. The following table summarizes the key known identifiers and characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | α-Linolenic Acid ethyl ester-d5 | [3] |

| Synonyms | ALAEE-d5, Ethyl α-Linolenate-d5, LAEE-d5 | [2] |

| CAS Number | 203633-16-3 | [2][3][6] |

| Molecular Formula | C20H29D5O2 | [3][4][5] |

| Molecular Weight | 311.5 g/mol | [2][3][4] |

| Appearance | Solution in ethanol, Colorless to light yellow liquid | [3][6] |

| Purity | >99.00% | [3] |

| Solubility | Soluble in Ethanol; Slightly soluble in Chloroform and Ethyl Acetate | [4][5] |

| Storage Conditions | Store at -20°C | [3][4][5] |

For reference and as a proxy, the physical properties of the non-deuterated form, Ethyl linolenate (CAS Number: 1191-41-9), are provided in the table below. It is important to note that while the properties are expected to be similar, the presence of deuterium can slightly alter physical characteristics such as density and boiling point.

Table 2: Physical Properties of Ethyl linolenate (Non-deuterated)

| Property | Value | Source(s) |

| Molecular Formula | C20H34O2 | [6][7] |

| Molecular Weight | 306.48 g/mol | [6] |

| Appearance | Clear colorless liquid | [7] |

| Boiling Point | 374.4 °C at 760 mmHg; 218 °C at 15 mmHg | [6][7] |

| Density | Approximately 0.9 g/cm³ | [6] |

| Refractive Index | 1.475 | [6] |

Experimental Protocols

Detailed experimental protocols for determining the physical characteristics of this compound are not available. However, standard methodologies for fatty acid ethyl esters can be applied.

Determination of Boiling Point

A common method for determining the boiling point of fatty acid ethyl esters is by using a Thiele tube or a microscale reflux apparatus.

Thiele Tube Method:

-

A small amount of the sample is placed in a small test tube, and an inverted capillary tube is added.

-

This assembly is attached to a thermometer.

-

The setup is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

For compounds that are solid at room temperature, the melting point can be determined using a melting point apparatus. Since this compound is expected to be a liquid at room temperature, this protocol would be applicable for determining its freezing point.

Capillary Method:

-

A small amount of the solidified sample is packed into a capillary tube.

-

The tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature range from which the first droplet of liquid appears to the point where the entire sample is liquefied is recorded as the melting range.

Determination of Density

The density of liquid samples like this compound can be determined using a pycnometer or a digital densitometer.

Pycnometer Method:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the sample, ensuring no air bubbles are present, and its mass is measured again.

-

The volume of the pycnometer is determined by repeating the process with a reference substance of known density (e.g., distilled water).

-

The density of the sample is calculated by dividing the mass of the sample by its volume.

Determination of Solubility

A general protocol for determining the solubility of a test chemical involves a stepwise approach.

Visual Observation Method:

-

A small, accurately weighed amount of the test substance is added to a specific volume of the solvent in a vial.

-

The mixture is subjected to a series of mechanical agitations, such as vortexing and sonication.

-

If the substance does not dissolve, gentle heating may be applied.

-

Solubility is determined by visual inspection for any undissolved particles. If the solution is clear, the substance is considered soluble at that concentration.

Visualization of Key Characteristics

The following diagram illustrates the logical relationship between the core physical properties of this compound.

Caption: Key identifiers and physical characteristics of this compound.

References

- 1. path.web.ua.pt [path.web.ua.pt]

- 2. glpbio.com [glpbio.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. file.glpbio.com [file.glpbio.com]

- 5. dev.usbio.net [dev.usbio.net]

- 6. Ethyl linolenate | GPR | 1191-41-9 | Invivochem [invivochem.com]

- 7. Ethyl linolenate | C20H34O2 | CID 5367460 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of Ethyl Linolenate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Ethyl linolenate-d5. Due to the limited availability of experimental data for the deuterated form, this guide also includes data for the non-deuterated analogue, Ethyl linolenate, for comparative purposes. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is the deuterated form of ethyl linolenate, an ethyl ester of the omega-3 fatty acid, α-linolenic acid. The incorporation of five deuterium atoms provides a stable isotopic label useful in mass spectrometry-based research, such as in pharmacokinetic studies and as an internal standard for quantitative analysis.[1][2]

Identity and Structure

The correct molecular formula for the commonly available this compound is C20H29D5O2, with a corresponding molecular weight of approximately 311.5 g/mol .[3][4][5] It is crucial to distinguish this from deuterated forms of ethyl linoleate, which have a different molecular structure and properties.

Quantitative Data Summary

Direct experimental data on the physical properties of this compound is not widely available in the literature. The following table summarizes the key known identifiers and characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | α-Linolenic Acid ethyl ester-d5 | [3] |

| Synonyms | ALAEE-d5, Ethyl α-Linolenate-d5, LAEE-d5 | [2] |

| CAS Number | 203633-16-3 | [2][3][6] |

| Molecular Formula | C20H29D5O2 | [3][4][5] |

| Molecular Weight | 311.5 g/mol | [2][3][4] |

| Appearance | Solution in ethanol, Colorless to light yellow liquid | [3][6] |

| Purity | >99.00% | [3] |

| Solubility | Soluble in Ethanol; Slightly soluble in Chloroform and Ethyl Acetate | [4][5] |

| Storage Conditions | Store at -20°C | [3][4][5] |

For reference and as a proxy, the physical properties of the non-deuterated form, Ethyl linolenate (CAS Number: 1191-41-9), are provided in the table below. It is important to note that while the properties are expected to be similar, the presence of deuterium can slightly alter physical characteristics such as density and boiling point.

Table 2: Physical Properties of Ethyl linolenate (Non-deuterated)

| Property | Value | Source(s) |

| Molecular Formula | C20H34O2 | [6][7] |

| Molecular Weight | 306.48 g/mol | [6] |

| Appearance | Clear colorless liquid | [7] |

| Boiling Point | 374.4 °C at 760 mmHg; 218 °C at 15 mmHg | [6][7] |

| Density | Approximately 0.9 g/cm³ | [6] |

| Refractive Index | 1.475 | [6] |

Experimental Protocols

Detailed experimental protocols for determining the physical characteristics of this compound are not available. However, standard methodologies for fatty acid ethyl esters can be applied.

Determination of Boiling Point

A common method for determining the boiling point of fatty acid ethyl esters is by using a Thiele tube or a microscale reflux apparatus.

Thiele Tube Method:

-

A small amount of the sample is placed in a small test tube, and an inverted capillary tube is added.

-

This assembly is attached to a thermometer.

-

The setup is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

For compounds that are solid at room temperature, the melting point can be determined using a melting point apparatus. Since this compound is expected to be a liquid at room temperature, this protocol would be applicable for determining its freezing point.

Capillary Method:

-

A small amount of the solidified sample is packed into a capillary tube.

-

The tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature range from which the first droplet of liquid appears to the point where the entire sample is liquefied is recorded as the melting range.

Determination of Density

The density of liquid samples like this compound can be determined using a pycnometer or a digital densitometer.

Pycnometer Method:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the sample, ensuring no air bubbles are present, and its mass is measured again.

-

The volume of the pycnometer is determined by repeating the process with a reference substance of known density (e.g., distilled water).

-

The density of the sample is calculated by dividing the mass of the sample by its volume.

Determination of Solubility

A general protocol for determining the solubility of a test chemical involves a stepwise approach.

Visual Observation Method:

-

A small, accurately weighed amount of the test substance is added to a specific volume of the solvent in a vial.

-

The mixture is subjected to a series of mechanical agitations, such as vortexing and sonication.

-

If the substance does not dissolve, gentle heating may be applied.

-

Solubility is determined by visual inspection for any undissolved particles. If the solution is clear, the substance is considered soluble at that concentration.

Visualization of Key Characteristics

The following diagram illustrates the logical relationship between the core physical properties of this compound.

Caption: Key identifiers and physical characteristics of this compound.

References

- 1. path.web.ua.pt [path.web.ua.pt]

- 2. glpbio.com [glpbio.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. file.glpbio.com [file.glpbio.com]

- 5. dev.usbio.net [dev.usbio.net]

- 6. Ethyl linolenate | GPR | 1191-41-9 | Invivochem [invivochem.com]

- 7. Ethyl linolenate | C20H34O2 | CID 5367460 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Purity and Isotopic Enrichment of Ethyl Linolenate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and isotopic enrichment of Ethyl linolenate-d5, a deuterated derivative of ethyl linolenate. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.

Introduction

This compound is a stable isotope-labeled version of ethyl linolenate, an ethyl ester of the omega-3 fatty acid, α-linolenic acid. The incorporation of five deuterium (B1214612) atoms (d5) into the molecule makes it a valuable internal standard for mass spectrometry-based quantification of ethyl linolenate and for tracing the metabolic fate of α-linolenic acid in biological systems. Accurate knowledge of its chemical purity and isotopic enrichment is crucial for the validity and reproducibility of experimental results.

Quantitative Data Summary

The chemical purity and isotopic enrichment of this compound are critical parameters that can vary between different commercial suppliers and even between different lots from the same supplier. The following tables summarize typical specifications.

Table 1: Chemical Purity of this compound

| Supplier/Source | Purity Specification | Analytical Method |

| GlpBio[1] | >99.00% | HPLC |

| CD Biosynsis | >98% | Not Specified |

| BroadPharm | High Purity (exact % not specified) | Not Specified |

Table 2: Isotopic Enrichment of this compound

| Supplier/Source | Isotopic Label | Isotopic Purity | Analytical Method |

| General Specification | d5 | >98 atom % D (Typical) | Mass Spectrometry, NMR |

| CD Biosynsis | d5 | Not Specified | Not Specified |

| BroadPharm[2] | d5 | Not Specified | Not Specified |

Experimental Protocols

Detailed methodologies are required to independently verify the purity and isotopic enrichment of this compound. The following sections outline representative experimental protocols.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful technique for assessing the chemical purity of volatile compounds like fatty acid ethyl esters.

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as hexane (B92381) or ethyl acetate. Create a series of dilutions for calibration.

-

GC-MS System: An Agilent 7890A GC coupled to a 5975C MS detector, or a similar system, can be used.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector Temperature: 270 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Hold: Maintain at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

Detector Temperature: 290 °C.

-

-

Data Analysis: The chemical purity is determined by integrating the peak area of this compound and expressing it as a percentage of the total integrated peak areas in the chromatogram.

Determination of Isotopic Enrichment by Mass Spectrometry

Mass spectrometry is the most common method for determining the isotopic enrichment of labeled compounds.

Protocol:

-